molecular formula C6H7F3O3 B1447305 cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid CAS No. 1773508-16-9

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

Cat. No. B1447305
CAS RN: 1773508-16-9
M. Wt: 184.11 g/mol
InChI Key: MBYACEIXYASETJ-UHFFFAOYSA-N
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Description

“Cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid” is a chemical compound with the CAS Number: 1773508-16-9 . It has a molecular weight of 184.11 and its linear formula is C6H7F3O3 .

Scientific Research Applications

Synthesis and Stereochemistry

  • The synthesis of stereoisomeric cyclobutanecarboxylic acids, including compounds similar to cis-3-trifluoromethoxy-cyclobutanecarboxylic acid, involves ring-forming malonic ester cycloalkylation/saponification/decarboxylation processes, leading to cis/trans mixtures. Catalytic hydrogenation and reduction by Zn in aqueous HCl/THF offer selective routes to obtain either cis or trans acids (Dehmlow & Schmidt, 1990).

Structural Analysis

  • X-ray diffraction methods have been used to determine the structure of similar cyclobutanecarboxylic acids. These studies reveal details about molecular geometry, including the puckering of the cyclobutane ring and the lengths of bonds in the molecule, which are significant for understanding the chemical behavior and potential applications (Reisner et al., 1983).

Photoreaction and Material Science Applications

  • The synthesis of furfural-derived diacid via photoreaction from trans-3-(2-furyl)acrylic acid is an example of using cyclobutane ring systems in sustainable material science. The stability of these compounds under various conditions, such as thermal and sunlight exposure, suggests their utility in green chemistry and material sciences (Wang et al., 2018).

NMR Studies and Pharmaceutical Applications

  • A monofluoro-substituted amino acid has been synthesized for use as a label in solid-state 19F NMR distance measurements in membrane-bound peptides. This demonstrates the potential of cyclobutane derivatives in analytical techniques and pharmaceutical research (Tkachenko et al., 2014).

Biocatalysis and Antibiotic Production

  • Cis-3-hydroxypipecolic acid, a key component in the antibiotic GE81112, shows the relevance of cyclobutane derivatives in biocatalysis and antibiotic synthesis. Advances in metabolic engineering and biocatalyst systems highlight the importance of these compounds in pharmaceutical manufacturing (Hu et al., 2022).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(trifluoromethoxy)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)12-4-1-3(2-4)5(10)11/h3-4H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYACEIXYASETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2247106-27-8
Record name 3-(trifluoromethoxy)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 212B (0.10 g, 0.47 mmol) in THF (5 mL) was added NaOH (0.038 g, 0.943 mmol) in water (1 mL) and the mixture was allowed to stir at 60° C. for 4 h. The reaction mixture was quenched with a 1.5 N aqueous solution of HCl and extracted with EtOAc (2×20 mL) The combined organic layers were dried over Na2SO4, filtered and the filtrate evaporated to afford Intermediate 212C as a light brown liquid (30 mg, 35% yield). 1H NMR (300 MHz, DMSO-d6) δ ppm 12.01-12.03 (bs, 1H), 3.34 (m, 2H), 1.04 (s, 6H).
Name
Intermediate 212B
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
0.038 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 2
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 3
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 4
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 5
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid
Reactant of Route 6
cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid

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